4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester
Overview
Description
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester is a heterocyclic compound with a pyrazine ring structure
Mechanism of Action
Target of Action
The primary targets of the compound 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester are currently unknown. This compound is a derivative of pyrazinecarboxylic acid , which is known to have various applications in the chemical industry . .
Biochemical Pathways
As a derivative of pyrazinecarboxylic acid , it may potentially influence pathways involving pyrazinecarboxylic acid or its derivatives.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in redox reactions. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and effects on cells, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and concentration of this compound within cells can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester typically involves the reaction of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester with thionyl chloride. The reaction is carried out by adding thionyl chloride dropwise to methanol at -20°C, followed by stirring the mixture at this temperature for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce different reduced forms of the original compound.
Scientific Research Applications
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Uniqueness
4-Methyl-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester is unique due to its specific pyrazine ring structure and the presence of both methyl and ester functional groups
Properties
IUPAC Name |
methyl 4-methyl-5-oxopyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSCXYAFPBDHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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